N-(4-(3-((4-methylbenzo[d]thiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide
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Overview
Description
The compound “N-(4-(3-((4-methylbenzo[d]thiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide” is a derivative of benzothiazole . Benzothiazoles are a class of organic compounds that have been extensively studied for their diverse biological activities .
Synthesis Analysis
The synthesis of benzothiazole derivatives involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives . Another synthesis method involves a reaction monitored by thin layer chromatography (TLC) .Molecular Structure Analysis
The structure of benzothiazole derivatives can be analyzed based on IR, 1H, 13C NMR, and mass spectral data . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be determined by their C, H, and N analysis . The compound is likely to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .Scientific Research Applications
Synthesis and Biological Significance of Heterocyclic Compounds
Heterocyclic compounds, particularly those containing furan and thiazole moieties, are of significant interest in medicinal chemistry due to their diverse biological activities. Studies have focused on the reactions of arylmethylidene derivatives of furanones with various nucleophilic agents to synthesize a range of compounds including amides, pyrrolones, and benzofurans, showcasing the versatility of these moieties in drug synthesis (Kamneva, Anis’kova, & Egorova, 2018). Similarly, the importance of furanyl- or thienyl-substituted nucleobases and nucleosides in medicinal chemistry has been highlighted, demonstrating their potential in antiviral, antitumor, and antimycobacterial therapies (Ostrowski, 2022).
Antitumor Activity
The antitumor activities of imidazole derivatives, including compounds with structural similarities to the query molecule, have been extensively reviewed. These compounds have shown promise in preclinical testing for new antitumor drugs, highlighting the potential of heterocyclic moieties in cancer treatment (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
Anti-Tubercular Activity
The modification of certain structural moieties has been explored for enhancing anti-tubercular activity. Studies on compounds like 2-isonicotinoylhydrazinecarboxamide derivatives have shown significant activity against Mycobacterium tuberculosis, indicating the potential for developing new leads for anti-TB compounds (Asif, 2014).
Central Nervous System (CNS) Applications
Research has also explored the conversion of benzimidazoles, imidazothiazoles, and imidazoles into potent CNS drugs. This work suggests the potential of these compounds, including furan derivatives, in treating neurological disorders due to their CNS penetrability and activity (Saganuwan, 2020).
Antioxidant and Anti-Inflammatory Agents
The synthesis and evaluation of benzofused thiazole derivatives have been investigated for their antioxidant and anti-inflammatory activities. This research underscores the therapeutic potential of structurally complex molecules for alternative antioxidant and anti-inflammatory treatments (Raut et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[4-[3-[(4-methyl-1,3-benzothiazol-2-yl)amino]-3-oxopropyl]-1,3-thiazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S2/c1-11-4-2-6-14-16(11)22-19(28-14)21-15(24)8-7-12-10-27-18(20-12)23-17(25)13-5-3-9-26-13/h2-6,9-10H,7-8H2,1H3,(H,20,23,25)(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYXHTDRNBJKTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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